Methyl phenyl(prop-2-en-1-yl)carbamate
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Overview
Description
Methyl phenyl(prop-2-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by its unique structure, which includes a phenyl group, a prop-2-en-1-yl group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl phenyl(prop-2-en-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with prop-2-en-1-ol in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts that facilitate the carbamoylation process .
Chemical Reactions Analysis
Types of Reactions: Methyl phenyl(prop-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The phenyl and prop-2-en-1-yl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl phenyl(prop-2-en-1-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research explores its potential use in pharmaceuticals, particularly in the development of drugs with carbamate moieties.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of methyl phenyl(prop-2-en-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction is often facilitated by the presence of the phenyl and prop-2-en-1-yl groups, which enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl carbamate: A simpler carbamate with a methyl group instead of the phenyl and prop-2-en-1-yl groups.
Phenyl carbamate: Contains a phenyl group but lacks the prop-2-en-1-yl group.
Prop-2-en-1-yl carbamate: Contains the prop-2-en-1-yl group but lacks the phenyl group.
Uniqueness: Methyl phenyl(prop-2-en-1-yl)carbamate is unique due to the combination of its phenyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
104189-19-7 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl N-phenyl-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C11H13NO2/c1-3-9-12(11(13)14-2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |
InChI Key |
LOGYFLVQUHBASH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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